

The Serendipitous Discovery of a Potent Neurotoxin: A Technical History of Tetramethylenedisulfotetramine

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Compound of Interest

Compound Name: *Tetramethylenedisulfotetramine*

Cat. No.: *B181443*

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This whitepaper provides an in-depth technical account of the discovery of **tetramethylenedisulfotetramine** (TETS), a potent convulsant neurotoxin. It details the initial synthesis, the serendipitous discovery of its toxicity, and the early toxicological investigations. This document is intended for researchers, scientists, and drug development professionals interested in the history and science of neurotoxic compounds.

Introduction

Tetramethylenedisulfotetramine (TETS), also known as tetramine, is a highly toxic cage convulsant that acts as a non-competitive antagonist of the γ -aminobutyric acid (GABA-A) receptor.^[1] Its discovery was not the result of a targeted search for a potent toxin, but rather a series of disconnected events in chemical synthesis and a later industrial accident. This paper will trace the history of TETS from its first synthesis to the elucidation of its toxic properties.

Initial Synthesis and Identification

TETS was first synthesized in 1933 by Wood and Battye.^[1] It was later identified and characterized by Audrieth and colleagues in 1940.^[1] The synthesis of TETS involves the condensation reaction of sulfamide and formaldehyde.^{[1][2]}

Experimental Protocol: Synthesis of Tetramethylenedisulfotetramine

The original synthesis of TETS is a straightforward condensation reaction. While the detailed protocols from the original publications are not readily available, the general procedure involves the reaction of sulfamide with an aqueous solution of formaldehyde under acidic conditions.[3]

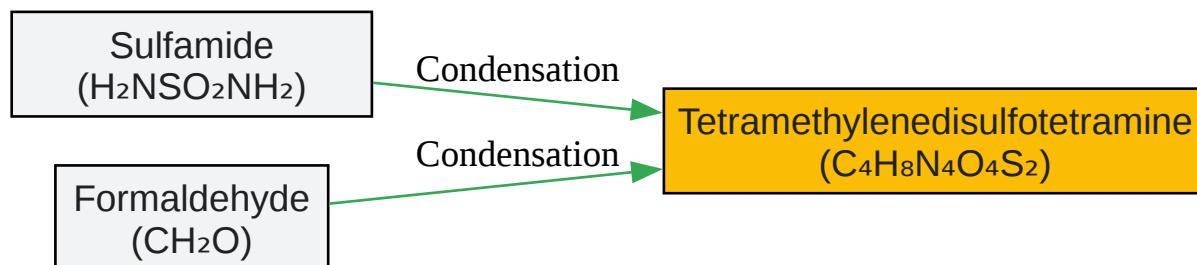
Reactants:

- Sulfamide ($\text{H}_2\text{NSO}_2\text{NH}_2$)
- Formaldehyde (CH_2O)
- Acid catalyst

General Procedure:

- Sulfamide is dissolved in an aqueous solution.
- Formaldehyde solution is added to the sulfamide solution.
- The reaction mixture is acidified.
- The reaction proceeds, leading to the formation of the cage-like structure of TETS.
- The resulting TETS precipitates out of the solution and can be collected by filtration.
- Further purification can be achieved by recrystallization from a suitable solvent, such as acetone.[3]

Diagram of TETS Synthesis Pathway



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Caption: The synthesis of TETS from sulfamide and formaldehyde.

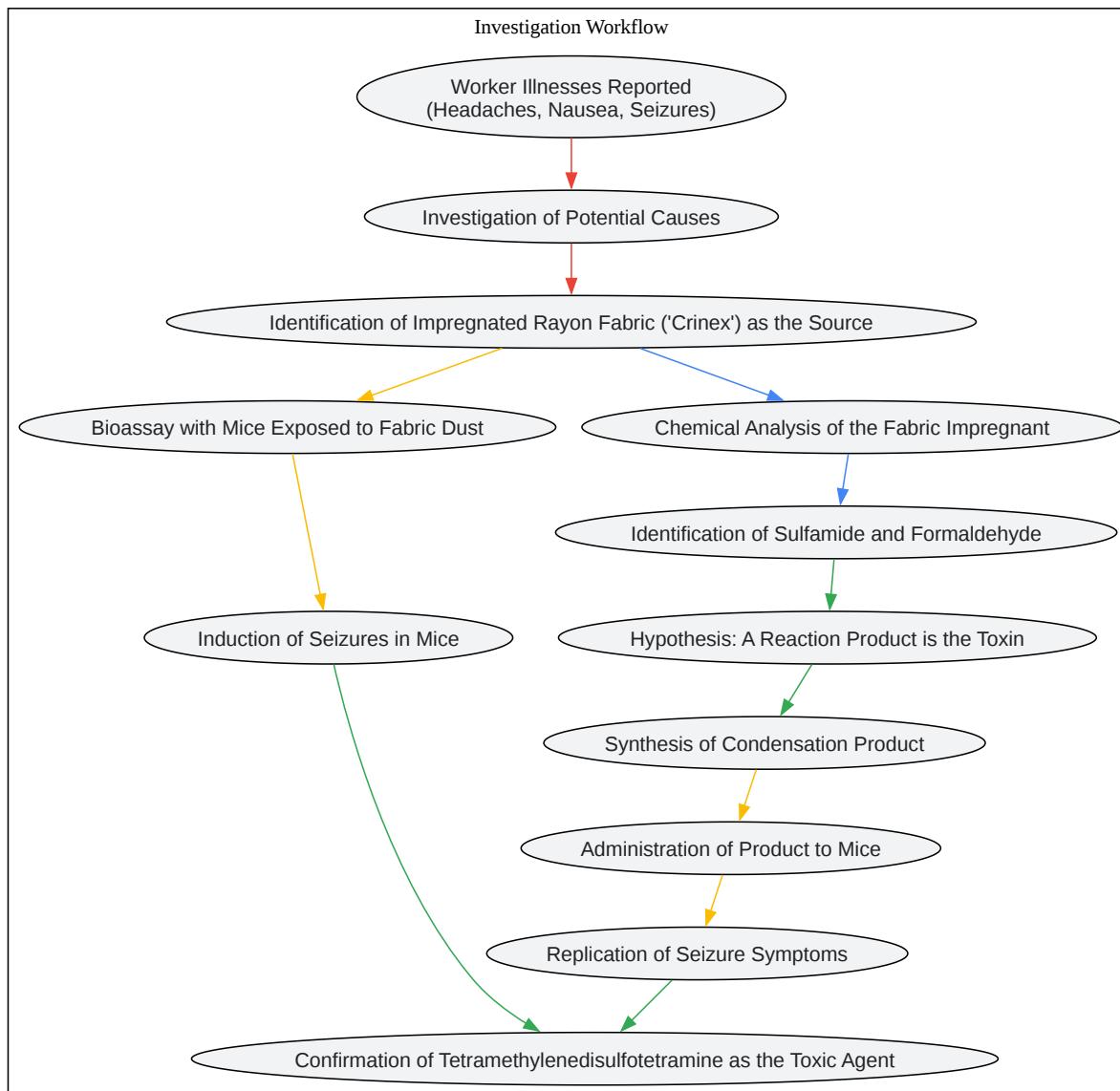
Serendipitous Discovery of Toxicity

The extreme toxicity of TETS was discovered by accident in 1949 at a German upholstery factory.[1][4] Workers at the factory began to experience severe neurological symptoms, including headaches, nausea, vomiting, and seizures.[1][5]

The Investigation: An Experimental Workflow

The investigation into the cause of the mysterious illnesses followed a systematic process of elimination.

Diagram of the 1949 Toxicity Discovery Workflow

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Caption: Workflow of the investigation that identified TETS as the toxic agent.

The investigation revealed that the factory was using a rayon fabric called "Crinex" that had been treated with a flame retardant.^[5] This flame retardant was a mixture of sulfamide and formaldehyde.^{[1][4]} When dust from this fabric was inhaled by the workers, the two chemicals reacted in their bodies to form TETS, leading to the observed poisoning.^[1]

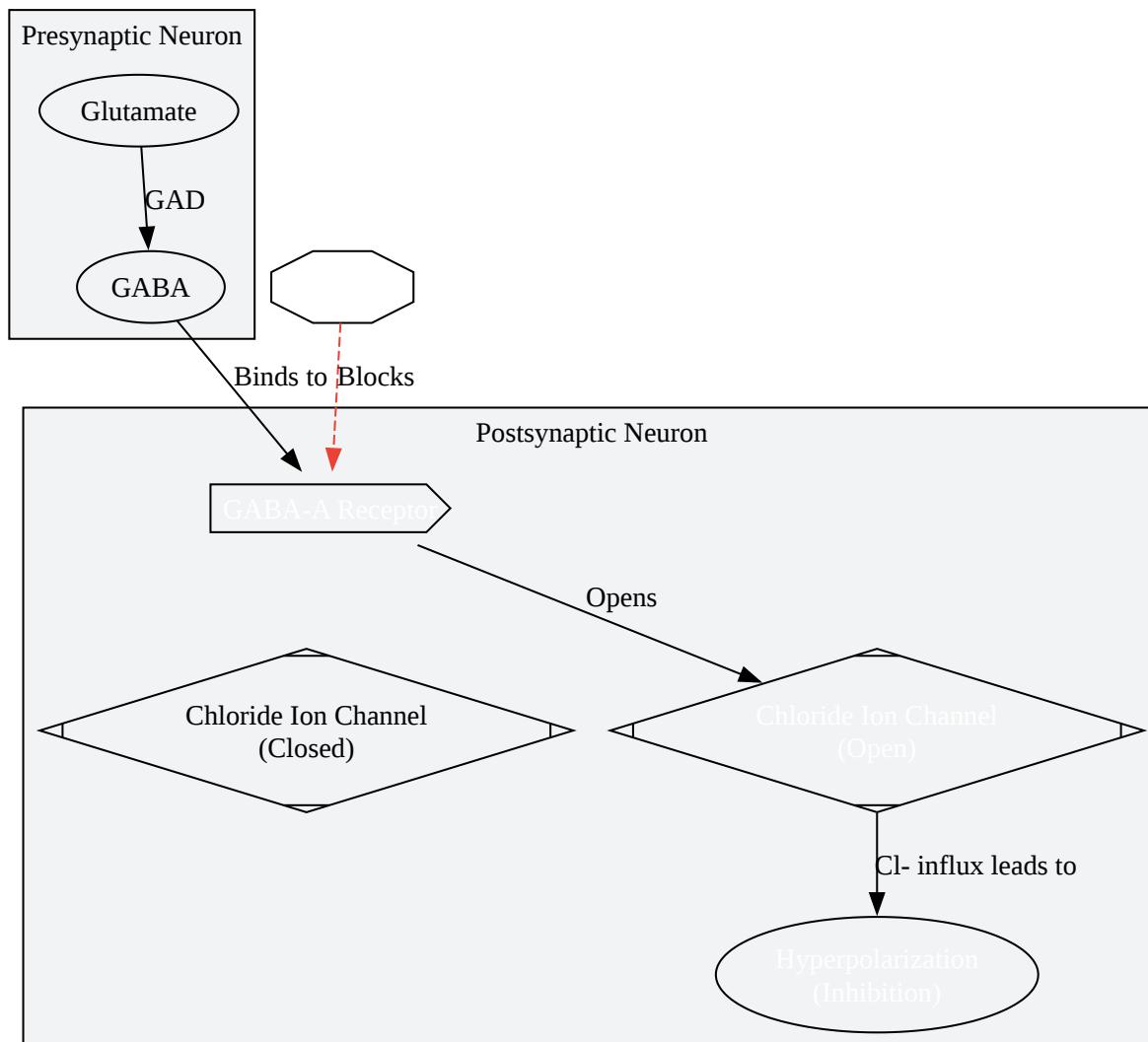
Early Toxicological Data

Initial toxicological studies were conducted following the 1949 incident to determine the potency of this newly identified toxin. The data from these early studies highlighted the extreme toxicity of TETS.

Animal Model	Route of Administration	LD ₅₀ (mg/kg)	Reference
Mice	Subcutaneous	0.15 - 0.2	Hecht and Henecka, 1949 ^[1]
Mice	Oral	~0.3	Hecht and Henecka, 1949
Rats	Oral	0.1 - 0.3	Patocka et al., 2018 ^[2] ^[6]
Guinea Pigs	Not Specified	In the same order of magnitude as mice	Hecht and Henecka, 1949 ^[1]
Rabbits	Not Specified	In the same order of magnitude as mice	Hecht and Henecka, 1949 ^[1]
Cats	Not Specified	In the same order of magnitude as mice	Hecht and Henecka, 1949 ^[1]
Dogs	Not Specified	In the same order of magnitude as mice	Hecht and Henecka, 1949 ^[1]

Mechanism of Action: GABA-A Receptor Antagonism

TETS exerts its neurotoxic effects by acting as a non-competitive antagonist of the GABA-A receptor.^[1] GABA is the primary inhibitory neurotransmitter in the central nervous system. By blocking the action of GABA, TETS disrupts the normal inhibitory signaling in the brain, leading to uncontrolled neuronal firing and convulsions.



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